molecular formula C11H10FNO2 B1492354 Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate CAS No. 2098045-22-6

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

Cat. No.: B1492354
CAS No.: 2098045-22-6
M. Wt: 207.2 g/mol
InChI Key: CWGKBQJDFOBQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and transformation of quinoline derivatives, which include compounds structurally related to ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate, have been explored due to their potential as efficient fluorophores widely used in biochemistry and medicine for studying biological systems. These compounds are recognized for their potential as antioxidants and radioprotectors, indicating a broad area of application beyond their fluorescent properties (Aleksanyan & Hambardzumyan, 2013).

Biological Applications

The development of novel antibacterial agents has been a significant area of research. For example, fluoroquinolones, which share some structural similarities with this compound, have been studied for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes compounds that have shown to be significantly more potent than existing treatments against resistant strains of bacteria, demonstrating the compound's potential in medical applications (Kuramoto et al., 2003).

Chemical Properties and Reactions

The exploration of novel reactions, such as the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, showcases the chemical versatility of compounds related to this compound. These reactions have been used to synthesize compounds with significant yields, indicating potential for further chemical manipulation and application in various fields (Zhao et al., 2020).

Properties

IUPAC Name

ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGKBQJDFOBQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.